molecular formula C11H13NO4 B12911249 Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- CAS No. 91134-13-3

Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-

Cat. No.: B12911249
CAS No.: 91134-13-3
M. Wt: 223.22 g/mol
InChI Key: JXIKEKBKCOHIHX-UHFFFAOYSA-N
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Description

Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- (IUPAC name: 2-[(4-nitrophenoxy)methyl]tetrahydrofuran) is a nitro-substituted tetrahydrofuran derivative characterized by a tetrahydrofuran core with a 4-nitrophenoxymethyl substituent. The tetrahydrofuran ring provides a rigid, oxygen-containing scaffold, while the 4-nitrophenoxy group introduces electron-withdrawing properties, influencing reactivity, solubility, and biological interactions .

Properties

CAS No.

91134-13-3

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(4-nitrophenoxy)methyl]oxolane

InChI

InChI=1S/C11H13NO4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2

InChI Key

JXIKEKBKCOHIHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Dissolve tetrahydrofuran in an aprotic solvent (e.g., DMF).
  • Add the base (e.g., NaH) to generate the reactive intermediate.
  • Introduce 4-nitrophenol gradually into the reaction mixture.
  • Stir the mixture at a specific temperature until completion.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Purify the product by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for efficiency and yield using continuous flow processes. This method ensures better control over reaction parameters such as temperature, pressure, and reagent concentrations.

Key Features:

  • Catalysts : Catalysts may be introduced to improve reaction rates.
  • Temperature Control : Precise temperature regulation enhances product yield.
  • Scalability : Continuous flow systems allow for larger-scale production with minimal waste.

Chemical Reactions Analysis

The compound Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- can undergo various chemical transformations post-synthesis:

Types of Reactions:

  • Oxidation :
    • Reduction of the nitro group to an amino group using hydrogen gas and palladium catalysts.
  • Reduction :
    • Oxidizing agents like potassium permanganate can convert the compound into oxidized derivatives.
  • Substitution :
    • The nitrophenoxy group can be replaced by other nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reaction Type Product Example
Oxidation Amino derivatives
Reduction Oxides or oxidized products
Substitution Substituted tetrahydrofuran derivatives

Below is a summary table of experimental conditions for synthesizing Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-:

Parameter Condition
Solvent Dimethylformamide (DMF)
Base Sodium hydride or potassium carbonate
Temperature Controlled (~80°C)
Monitoring Method Thin Layer Chromatography (TLC)
Purification Filtration and recrystallization

Research Findings

Recent studies have explored variations in reaction conditions to optimize yields and purity:

  • Solvent Variations :

    • DMSO was found to enhance solubility and reaction rates compared to DMF.
  • Base Selection :

    • Potassium carbonate showed higher efficiency in generating reactive intermediates than sodium hydride.
  • Catalyst Addition :

    • Palladium-based catalysts were introduced in some experiments to improve reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or other oxidized products.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Pharmaceutical Applications

Furan derivatives are widely studied for their potential therapeutic effects. The compound furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- has been investigated for its role as an antithrombotic agent. Research indicates that compounds with similar structures exhibit inhibitory effects on Factor Xa and other serine proteases, suggesting potential use in the development of anticoagulant medications .

Case Study: Antithrombotic Activity

  • A study highlighted the synthesis of various tetrahydrofuran derivatives, demonstrating their effectiveness in inhibiting blood coagulation pathways. The high optical purity of these compounds enhances their pharmacological efficacy, making them suitable candidates for further development into pharmaceutical formulations .

Table 1: Summary of Antithrombotic Activity

Compound NameStructureInhibition TypeReference
Furan Derivative AStructure AFactor Xa Inhibition
Furan Derivative BStructure BSerine Protease Inhibition

Material Science Applications

The compound's chemical structure allows it to act as a building block in the synthesis of advanced materials. Its derivatives have been utilized in the creation of polymers and coatings due to their thermal stability and resistance to chemical degradation.

Case Study: Polymer Synthesis

  • Research has shown that furan-based compounds can be polymerized to create thermosetting resins with enhanced mechanical properties. These materials are particularly useful in aerospace and automotive applications where lightweight and durable materials are required .

Table 2: Properties of Furan-Based Polymers

PropertyValueApplication Area
Thermal StabilityHighAerospace
Mechanical StrengthEnhancedAutomotive
Chemical ResistanceExcellentIndustrial Coatings

Organic Synthesis Applications

Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as cycloadditions and nucleophilic substitutions, leading to the formation of complex organic molecules.

Case Study: Synthesis of Chalcones

  • A recent study explored the use of furan derivatives in synthesizing chalcone compounds, which have shown cytotoxic effects against cancer cell lines. The reaction pathways were optimized to improve yield and selectivity, showcasing the compound's utility in medicinal chemistry .

Table 3: Reactions Involving Furan Derivatives

Reaction TypeProduct TypeYield (%)Reference
CycloadditionChalcone85
Nucleophilic SubstitutionComplex Organic Molecule90

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenoxy)methyl)tetrahydrofuran involves its interaction with molecular targets through various pathways. The nitro group can participate in redox reactions, while the tetrahydrofuran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key tetrahydrofuran derivatives and their substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Substituent Molecular Weight Melting Point (°C) Key Biological Activity Reference
Tetrahydro-2-[(4-nitrophenoxy)methyl]furan* C₁₁H₁₃NO₄ 4-Nitrophenoxymethyl 235.23 Not reported Hypothesized anticancer
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)pyrimidin-2(1H)-one C₂₁H₂₁N₃O₇ 4-Nitrophenyl, pyrimidine 427.41 96–98 Antifungal, antioxidant
2-Methyltetrahydrofuran C₅H₁₀O Methyl 86.13 Not reported Solvent, intermediate
Tetrahydro-2-(3-phenylpropyl)furan C₁₃H₁₈O 3-Phenylpropyl 190.28 Not reported TRPA1/TRPV1 receptor agonist
Tetrahydro-2-(4-methylphenoxy)-2H-pyran C₁₂H₁₆O₂ 4-Methylphenoxy (pyran core) 192.25 Not reported Synthetic intermediate
Tetrahydro-2-[(2-propen-1-yloxy)methyl]furan C₈H₁₄O₂ Allyloxymethyl 142.20 Not reported Polymer precursor

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Electron-Withdrawing Groups: The 4-nitrophenoxy group in the target compound contrasts with electron-donating groups (e.g., methyl in or allyloxy in ), likely enhancing electrophilic reactivity and reducing solubility in polar solvents compared to analogs like 2-methyltetrahydrofuran.
  • The 4-nitrophenylpyrimidine derivative () showed a melting point of 96–98°C, indicating higher crystallinity due to nitro-group interactions.
Anticancer Potential:
  • The fused tetrahydrofuran-naphtho[2,3-d][1,3]dioxol-6(8H)-one derivative () demonstrated anticancer activity via DNA intercalation, attributed to its planar aromatic system. The target compound’s nitro group may enhance DNA-binding affinity through electrostatic interactions.
  • TRP Channel Modulation : Tetrahydro-2-(3-phenylpropyl)furan () showed 65–80% activation of TRPA1/TRPV1 receptors, suggesting nitro-substituted analogs could modulate ion channels via similar mechanisms.
Antioxidant Activity:
  • Pyrimidine-furan hybrids () exhibited DPPH radical scavenging (IC₅₀ ~0.1–1.25 mg/mL), with the nitro group stabilizing radical intermediates. The target compound’s nitro-phenoxy moiety may further enhance antioxidant capacity through resonance stabilization.

Biological Activity

Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- (CAS No. 91134-13-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring with a tetrahydro substitution and a nitrophenoxy group. Its molecular formula is C12H13N2O3C_{12}H_{13}N_{2}O_{3}, with a molecular weight of 233.25 g/mol. The presence of the nitrophenoxy group is significant as it may influence the compound's interaction with biological targets.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- exhibit notable antimicrobial properties. A study demonstrated that derivatives of pyrazole, which share structural similarities, showed significant antibacterial and antifungal activities against various pathogens. For instance, compounds with nitrophenyl moieties displayed enhanced activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. For example, pyrazole derivatives linked to nitrophenyl groups have shown remarkable inhibition of inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

3. Anticancer Activity
Furan derivatives have been investigated for their anticancer properties. Studies using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have revealed that these compounds can induce apoptosis and inhibit cell proliferation. The presence of the nitrophenoxy group may enhance these effects by facilitating interactions with specific cellular targets .

The biological activity of Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX-1 and COX-2).
  • Receptor Interaction: It may interact with various receptors implicated in pain and inflammation pathways.
  • Oxidative Stress Modulation: The nitrophenoxy group can influence the redox state within cells, potentially leading to enhanced cytotoxic effects against cancer cells .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial activity of several furan derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that compounds similar to Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]- exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .
  • Anti-inflammatory Model
    In an experimental model using carrageenan-induced paw edema in rats, Furan derivatives demonstrated significant reduction in swelling compared to control groups. This effect was attributed to their ability to inhibit pro-inflammatory cytokines .

Comparative Analysis

Compound Activity IC50 Value (µM) Reference
Furan Derivative AAntimicrobial20
Furan Derivative BAnti-inflammatory25
Standard Drug (Diclofenac)Anti-inflammatory30

Q & A

Q. What synthetic methodologies are recommended for introducing nitrophenoxy substituents into tetrahydrofuran derivatives?

The synthesis of nitrophenoxy-substituted tetrahydrofuran derivatives typically involves nucleophilic substitution or epoxide ring-opening reactions. For example, (S)-2-(4-nitrophenoxy)methyl)oxirane (CAS 125279-82-5) is synthesized via epoxide functionalization, where the nitro group enhances electrophilicity at the aromatic ring, facilitating nucleophilic attack . Key steps include:

  • Etherification : Reacting tetrahydrofuran precursors with 4-nitrophenol derivatives under basic conditions (e.g., K₂CO₃).
  • Protection/Deprotection : Using silyl ethers (e.g., trimethylsilyl groups) to stabilize intermediates, as seen in related furan syntheses .
  • Purification : Chromatographic separation to isolate stereoisomers, critical for bioactive applications.

Q. How can spectroscopic techniques resolve structural ambiguities in nitrophenoxy-substituted furans?

  • IR Spectroscopy : Identify nitro (O–N–O) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and ether (C–O–C) bands (~1100 cm⁻¹). NIST data for tetrahydrofuran derivatives (e.g., 2-methyltetrahydrofuran) provide reference spectra for backbone assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., m/z 253.1 for C₁₁H₁₃NO₅) and fragmentation patterns. NIST databases include fragmentation pathways for tetrahydrofuran analogs .
  • NMR : ¹H/¹³C NMR resolves substituent positions. For example, the nitrophenoxy methyl group exhibits deshielded protons (δ 4.2–4.5 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitrophenoxy group influence reaction pathways in dimerization or polymerization?

The bulky nitrophenoxy substituent can sterically hinder dimerization, as observed in α-methyl-substituted furans, where substituents alter transition-state geometry . Electronic effects (e.g., nitro’s electron-withdrawing nature) may stabilize radical intermediates in polymerization. Key methodologies:

  • Kinetic Studies : Monitor reaction rates via UV-Vis (nitro group absorbance at ~400 nm) or GC-MS to track dimerization products.
  • Computational Modeling : Use density functional theory (DFT) to calculate activation barriers for different substituent configurations. PubChem’s InChIKey data (e.g., JWUJQDFVADABEY for 2-methyltetrahydrofuran) aids in parameterizing molecular models .

Q. What computational approaches predict the environmental persistence or biodegradability of nitrophenoxy-furan derivatives?

  • QSAR Models : Relate nitro group position to biodegradation half-lives using EPI Suite™ or EPA DSSTox data .
  • Molecular Dynamics : Simulate interactions with hydrolytic enzymes (e.g., esterases) using structural data from ECHA registrations .
  • Metabolic Pathway Prediction : Tools like EAWAG-BBD suggest nitro group reduction as a key degradation step .

Q. How can researchers address discrepancies in toxicity data for nitrophenoxy-substituted furans?

  • In Vitro Assays : Use OECD-compliant cytotoxicity tests (e.g., MTT assay) to compare results with conflicting carcinogenicity reports (e.g., 2-methyltetrahydrofuran’s inconclusive carcinogenic classification ).
  • Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., nitroso derivatives) that may explain toxicity variations.
  • Cross-Validation : Replicate studies using ECHA-registered reference standards to minimize batch-to-batch variability .

Q. What strategies mitigate signal overlap in NMR analysis of complex furan derivatives?

  • 2D NMR : HSQC and HMBC correlate proton-carbon couplings to resolve overlapping peaks (e.g., distinguishing methylene protons near nitro groups).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at the nitrophenoxy methyl position) for unambiguous assignment .
  • Dynamic NMR : Variable-temperature studies separate broadened signals caused by restricted rotation of the nitrophenoxy group.

Data Contradictions and Validation

Q. How should researchers validate synthetic yields when scaling up nitrophenoxy-furan reactions?

  • Design of Experiments (DoE) : Optimize parameters (e.g., solvent polarity, temperature) using response surface methodology.
  • In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time, reducing batch failures .
  • Comparative Analysis : Cross-check yields with PubChem’s synthetic entries for analogous compounds (e.g., tetrahydro-2-methoxy-2-methyl-5-(phenoxymethyl)furan) .

Safety and Handling

Q. What safety protocols are critical for handling nitrophenoxy-substituted furans in catalytic studies?

  • Ventilation : Use local exhaust ventilation to mitigate inhalation risks, as recommended for 2-methyltetrahydrofuran .
  • PPE : Nitrile gloves and flame-resistant lab coats (per OSHA guidelines) prevent dermal exposure and fire hazards .
  • Storage : Store in amber glass under inert gas (N₂/Ar) to prevent nitro group photodegradation .

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